N-Methyl-N-(2,2,2-trifluoroethyl)aniline
Description
Properties
CAS No. |
55204-33-6 |
|---|---|
Molecular Formula |
C9H10F3N |
Molecular Weight |
189.18 g/mol |
IUPAC Name |
N-methyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C9H10F3N/c1-13(7-9(10,11)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
LRYFQZBTUIVNRC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(F)(F)F)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
- N-Methyl-2-(trifluoromethyl)aniline (CAS 14925-10-1): Differs by having a trifluoromethyl group (-CF₃) directly on the aromatic ring rather than the amine. This substitution alters electronic properties, increasing ring electron deficiency and affecting reactivity in electrophilic substitutions. Molecular weight: 175.154 g/mol .
- 2,3-Dimethyl-N-(2,2,2-trifluoroethyl)aniline (CAS 1021088-29-8): Contains methyl groups at the 2- and 3-positions on the benzene ring. The steric bulk from methyl substituents may hinder rotational freedom, as evidenced by distinct 1H NMR signals (e.g., δ 6.95–6.20 ppm for aromatic protons) .
Amine Substituent Variations
- Molecular weight: 254.05 g/mol, with solid-state stability noted .
- N-Methyl-N-(2,3,3,3-tetrafluoro-2-(2-nitrophenoxy)propyl)aniline (31): Contains a tetrafluoropropoxy-nitrophenyl group, synthesized in 59% yield. The nitro group increases electrophilicity, contrasting with the electron-withdrawing trifluoroethyl group in the target compound .
Physicochemical Properties
Molecular Weight and Solubility
*Estimated based on analogs.
Spectroscopic Data
Reactivity Trends
- Steric Hindrance : The trifluoroethyl group in this compound likely reduces nucleophilicity at the nitrogen, akin to N-methyl-N-(2,2,2-trichloroethoxy)aniline , which shows low SN2 reactivity due to steric bulk .
- Electronic Effects: The -CF₃ group increases resistance to oxidation compared to non-fluorinated analogs like N-methylaniline.
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